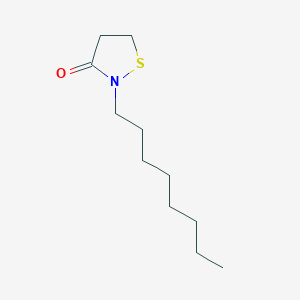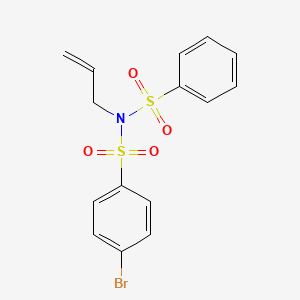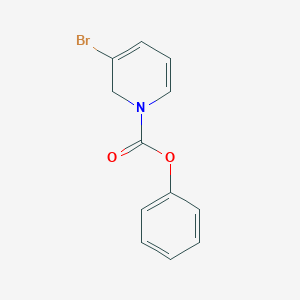
Phenyl 3-bromopyridine-1(2H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl 3-bromopyridine-1(2H)-carboxylate is an organic compound that belongs to the class of pyridine derivatives. This compound features a bromine atom at the 3-position of the pyridine ring and a phenyl ester group at the carboxylate position. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 3-bromopyridine-1(2H)-carboxylate typically involves the bromination of pyridine derivatives followed by esterification. One common method includes the bromination of 3-pyridinecarboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 3-bromopyridine-1(2H)-carboxylic acid is then esterified with phenol in the presence of a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC) to form this compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production. The use of environmentally friendly reagents and solvents is also emphasized to minimize waste and reduce environmental impact .
化学反应分析
Types of Reactions: Phenyl 3-bromopyridine-1(2H)-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium, copper), solvents (e.g., DMF, DMSO).
Oxidation: Hydrogen peroxide, m-CPBA, acetic acid.
Reduction: LAH, NaBH4, ether solvents.
Major Products:
Substitution: Various substituted pyridine derivatives.
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
科学研究应用
Phenyl 3-bromopyridine-1(2H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of Phenyl 3-bromopyridine-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and ester group allow the compound to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, the compound may interact with enzymes involved in inflammation or cancer cell proliferation .
相似化合物的比较
Phenyl 3-bromopyridine-1(2H)-carboxylate can be compared with other pyridine derivatives, such as:
3-Bromopyridine: Lacks the ester group, making it less versatile in certain applications.
Phenyl 2-bromopyridine-1(2H)-carboxylate: Similar structure but with the bromine atom at the 2-position, leading to different reactivity and applications.
Phenyl 3-chloropyridine-1(2H)-carboxylate: Chlorine instead of bromine, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
属性
| 110619-11-9 | |
分子式 |
C12H10BrNO2 |
分子量 |
280.12 g/mol |
IUPAC 名称 |
phenyl 3-bromo-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C12H10BrNO2/c13-10-5-4-8-14(9-10)12(15)16-11-6-2-1-3-7-11/h1-8H,9H2 |
InChI 键 |
BQRXLYRKKUMZBO-UHFFFAOYSA-N |
规范 SMILES |
C1C(=CC=CN1C(=O)OC2=CC=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-([1,1'-Biphenyl]-4-yl)-7-(4-methoxyphenyl)-1,10-phenanthroline](/img/no-structure.png)

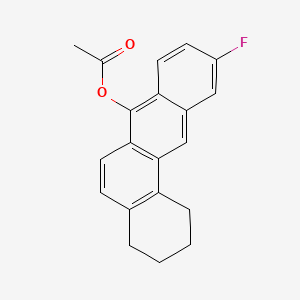
![3a-Methyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one](/img/structure/B14336098.png)
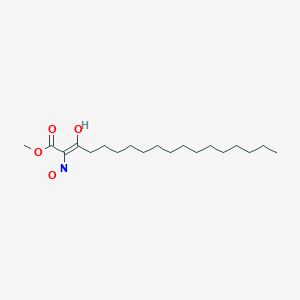
![Dimethyl [2-(diethylamino)-2-oxoethyl]phosphonate](/img/structure/B14336122.png)

